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molecular formula C12H14O B8266796 [(4-Pentynyloxy)methyl]benzene CAS No. 57618-47-0

[(4-Pentynyloxy)methyl]benzene

Cat. No. B8266796
M. Wt: 174.24 g/mol
InChI Key: DKGGHTXWRQZICB-UHFFFAOYSA-N
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Patent
US07375098B2

Procedure details

15 ml of 4-pentin-1-ol is added in drops at 0° C. to a suspension of 17.4 g of sodium hydride (55%) in 200 ml of DMF, and it is stirred for 1 hour at 0° C. Then, 30 ml of benzyl bromide is added in drops at this temperature, and it is stirred for another 2 hours at 0° C. Then, the reaction is carefully neutralized with 1N hydrochloric acid. The phase separation is carried out between diethyl ether and water, and the aqueous phase is extracted several times with diethyl ether. The combined organic phases are washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried on magnesium sulfate and concentrated by evaporation. The residue is distilled in an oil pump vacuum, and 22.7 g of 5-benzyloxypent-1-ine is obtained as a colorless oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].[H-].[Na+].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>CN(C=O)C>[CH2:9]([O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
17.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for another 2 hours at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in an oil pump vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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